Tert-butylzinc bromide Tert-butylzinc bromide
Brand Name: Vulcanchem
CAS No.: 7565-59-5
VCID: VC3795148
InChI: InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
SMILES: C[C-](C)C.[Zn+]Br
Molecular Formula: C4H9BrZn
Molecular Weight: 202.4 g/mol

Tert-butylzinc bromide

CAS No.: 7565-59-5

Cat. No.: VC3795148

Molecular Formula: C4H9BrZn

Molecular Weight: 202.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butylzinc bromide - 7565-59-5

Specification

CAS No. 7565-59-5
Molecular Formula C4H9BrZn
Molecular Weight 202.4 g/mol
IUPAC Name bromozinc(1+);2-methylpropane
Standard InChI InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Standard InChI Key HGPHQCSSTFBAML-UHFFFAOYSA-M
SMILES C[C-](C)C.[Zn+]Br
Canonical SMILES C[C-](C)C.[Zn+]Br

Introduction

Structural and Molecular Characteristics

Tert-butylzinc bromide belongs to the class of organozinc halides, characterized by a zinc atom bonded to an alkyl group (tert-butyl) and a halogen (bromine). Its linear formula is (CH3)3CZnBr(\text{CH}_3)_3\text{CZnBr}, and it typically exists as a 0.5 M solution in tetrahydrofuran (THF) under inert atmospheres . Key structural features include:

  • Coordination environment: The zinc center adopts a tetrahedral geometry, with the tert-butyl group and bromide ion occupying two coordination sites. THF solvent molecules complete the coordination sphere .

  • Reactivity: The polarized Zn–C bond facilitates nucleophilic transfer reactions, while the Zn–Br bond influences solubility and stability .

Synthesis and Preparation

Direct Zinc Insertion Methodology

The most common synthesis involves the direct insertion of zinc metal into tert-butyl bromide in ethereal solvents. Critical parameters include:

ConditionDetailSource
SolventTHF or 2-MeTHF
Temperature80°C for 16 hours
AdditiveLiCl (stoichiometric)
YieldQuantitative (via iodine titration)

The presence of lithium chloride is essential for stabilizing the organozinc intermediate and enhancing subsequent reactivity . Notably, the use of 2-MeTHF, a biosourced solvent, offers comparable efficiency to THF while aligning with green chemistry principles .

Physicochemical Properties

Key properties are summarized below:

PropertyValueSource
Density0.966 g/mL at 25°C
Flash Point1°F (-17°C)
Water ReactivityViolent hydrolysis, releasing flammable gases
SolubilitySoluble in THF, 2-MeTHF; reacts with water

The compound’s air sensitivity necessitates handling under inert atmospheres, and its low flash point underscores flammability risks .

Reactivity and Applications

Multicomponent Mannich Reactions

  • Primary vs. Secondary Organozinc Reagents: In THF with LiCl, primary organozinc bromides exhibit higher reactivity than secondary ones, reversing the trend observed for iodides in acetonitrile .

  • Tertiary Limitations: Tert-butylzinc bromide yields only 16% of the desired α-branched amine (5kaa) under standard conditions, contrasting with 99% yield for tert-butylzinc iodide .

Cross-Coupling Reactions

The reagent is employed in Negishi-type cross-couplings, enabling C–C bond formation with aryl or alkenyl halides. Its steric bulk (tert-butyl group) favors couplings at less hindered positions .

Comparative Analysis with Organozinc Iodides

ParameterTert-Butylzinc BromideTert-Butylzinc IodideSource
Synthetic AccessibilityEasier (alkyl bromides are cheaper and more stable)Challenging (iodides are costlier and light-sensitive)
Reactivity in THFModerate (16% yield in Mannich reaction)High (99% yield)
Solvent CompatibilityCompatible with THF and 2-MeTHFRequires polar aprotic solvents (e.g., acetonitrile)

The bromide’s lower reactivity is attributed to the weaker Zn–Br bond versus Zn–I, reducing its nucleophilicity .

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